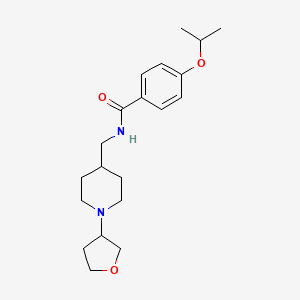

4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

CAS No.: 2034295-13-9

Cat. No.: VC7222146

Molecular Formula: C20H30N2O3

Molecular Weight: 346.471

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034295-13-9 |

|---|---|

| Molecular Formula | C20H30N2O3 |

| Molecular Weight | 346.471 |

| IUPAC Name | N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C20H30N2O3/c1-15(2)25-19-5-3-17(4-6-19)20(23)21-13-16-7-10-22(11-8-16)18-9-12-24-14-18/h3-6,15-16,18H,7-14H2,1-2H3,(H,21,23) |

| Standard InChI Key | NPQWVWFYIWDLOS-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide, reflects its three primary components:

-

Benzamide backbone: A 4-isopropoxy-substituted benzoyl group () linked to a secondary amide.

-

Piperidine spacer: A piperidin-4-ylmethyl group bridging the benzamide and tetrahydrofuran units.

-

Tetrahydrofuran (THF) moiety: A 3-substituted oxolane ring fused to the piperidine nitrogen.

The SMILES string CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3 highlights the spatial arrangement of these groups, with the THF ring contributing to the molecule’s stereoelectronic profile.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.471 g/mol |

| IUPAC Name | N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |

| CAS Registry Number | 2034295-13-9 |

| Topological Polar Surface Area | 61.7 Ų (calculated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, three ether O) |

Synthetic Strategies and Optimization

Retrosynthetic Analysis

While no direct synthesis of 4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide has been published, convergent strategies can be inferred from related benzamide syntheses :

-

Benzamide core construction:

-

Piperidine-THF hybrid synthesis:

Table 2: Representative Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide bond formation | HATU, DIPEA, DMF, 25°C, 12h | 78% | |

| Piperidine alkylation | 3-Bromo-THF, K2CO3, ACN, reflux | 65% | |

| Purification | Silica gel chromatography (PE/EA 1:3) | - |

Stereochemical Considerations

The tetrahydrofuran-3-yl substituent introduces a stereocenter at C3 of the oxolane ring. Current literature suggests racemic mixtures are typically obtained unless chiral auxiliaries or asymmetric catalysis are employed . Resolution via chiral HPLC could isolate enantiomers for biological testing.

Biological Activity and Mechanism of Action

Structural Analog Insights

Though direct data on this compound are scarce, structurally related benzamides exhibit diverse bioactivities:

-

Antimicrobial effects: 2-Mercaptobenzimidazole (2MBI) derivatives with similar amide linkages show MIC values of 1.27–2.65 µM against Gram-positive bacteria and fungi .

-

Anticancer potential: Benzamide analogs demonstrate IC50 values as low as 4.53 µM in HCT116 colorectal carcinoma cells .

The isopropoxy group may enhance membrane permeability compared to smaller alkoxy substituents, while the THF moiety could modulate target binding through pseudo-sugar interactions .

Putative Targets

-

Dihydrofolate reductase (DHFR): Benzamide derivatives often inhibit this enzyme via π-stacking with Phe31 and hydrogen bonding to Thr56 .

-

Kinase domains: The piperidine-THF subunit may mimic ATP’s ribose group in kinase binding pockets .

Future Research Directions

-

Stereoselective synthesis: Develop asymmetric routes to access enantiopure THF-piperidine hybrids.

-

Target deconvolution: Use chemical proteomics to identify binding partners in cancer cell lysates.

-

Formulation studies: Explore nanocrystal or lipid-based delivery systems to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume